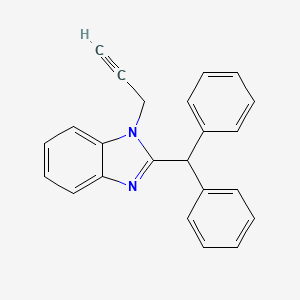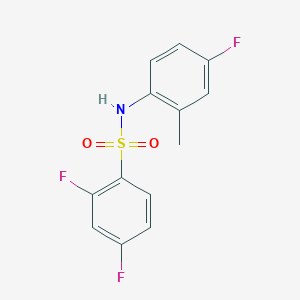
2,4-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to an aromatic ring. This particular compound is notable for its multiple fluorine substitutions, which can significantly influence its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonyl chloride and 4-fluoro-2-methylaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,4-difluorobenzenesulfonyl chloride is added dropwise to a solution of 4-fluoro-2-methylaniline in an appropriate solvent like dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
2,4-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the aromatic rings can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the sulfonamide group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken to avoid over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce specific functional groups if necessary.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of the original compound.
科学研究应用
2,4-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 2,4-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide exerts its effects involves:
Molecular Targets: The compound can interact with various enzymes and proteins, particularly those that have binding sites for sulfonamide groups.
Pathways Involved: It can inhibit specific biochemical pathways by binding to active sites on enzymes, thereby preventing substrate binding and subsequent reactions.
相似化合物的比较
Similar Compounds
2,4-Difluorobenzenesulfonamide: Lacks the additional fluorine and methyl groups, making it less sterically hindered.
4-Fluoro-2-methylbenzenesulfonamide: Lacks the difluoro substitution on the benzene ring, which can affect its reactivity and binding properties.
Uniqueness
2,4-Difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide is unique due to its multiple fluorine substitutions, which can enhance its stability, reactivity, and binding affinity in various applications. This makes it a valuable compound in both research and industrial contexts.
属性
分子式 |
C13H10F3NO2S |
|---|---|
分子量 |
301.29 g/mol |
IUPAC 名称 |
2,4-difluoro-N-(4-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10F3NO2S/c1-8-6-9(14)2-4-12(8)17-20(18,19)13-5-3-10(15)7-11(13)16/h2-7,17H,1H3 |
InChI 键 |
ZVJDHCIIQROCIM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)F)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10978907.png)
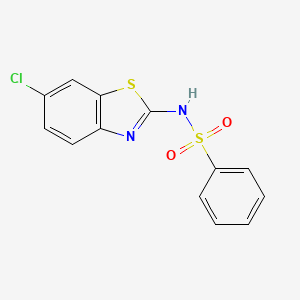
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[(1S)-2-hydroxy-1-phenylethyl]acetamide](/img/structure/B10978915.png)
![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![Ethyl 2-[(3-methylbutanoyl)amino]benzoate](/img/structure/B10978939.png)
![Ethyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10978940.png)
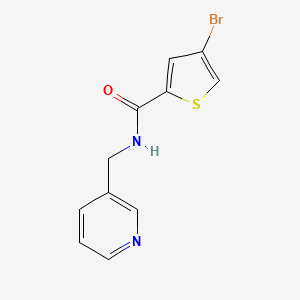
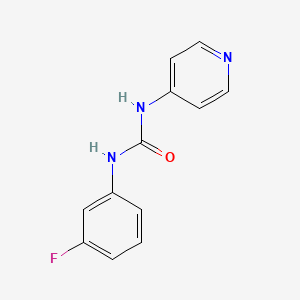
![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B10978962.png)

![2-(5-methylfuran-2-yl)-N-[4-(morpholine-4-carbonyl)phenyl]quinoline-4-carboxamide](/img/structure/B10978971.png)

